molecular formula C₃₄H₆₃ClN₂O₆S  ·HCl B1141376 Clindamycin 3-Palmitate Hydrochloride CAS No. 30747-19-4

Clindamycin 3-Palmitate Hydrochloride

カタログ番号: B1141376
CAS番号: 30747-19-4
分子量: 663.393646
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clindamycin 3-Palmitate Hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid. It is a semi-synthetic antibiotic derived from lincomycin, which is produced by the bacterium Streptomyces lincolnensis. This compound is primarily used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria and some protozoal infections .

準備方法

The preparation of Clindamycin 3-Palmitate Hydrochloride involves several steps:

Industrial production methods involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are used to purify the compound .

科学的研究の応用

Therapeutic Applications

The primary therapeutic applications of Clindamycin 3-Palmitate Hydrochloride include:

  • Infections : It is indicated for the treatment of serious infections caused by susceptible anaerobic bacteria, including:
    • Respiratory Infections : Effective against lung infections such as empyema and anaerobic pneumonia.
    • Skin and Soft Tissue Infections : Utilized for treating abscesses and cellulitis.
    • Gynecological Infections : Used in cases of bacterial vaginosis and pelvic inflammatory disease.
    • Bone and Joint Infections : Indicated for osteomyelitis and septic arthritis .
  • Pediatric Use : Due to its formulation, this compound is particularly beneficial for pediatric patients. It is often prescribed in oral solution form to treat serious bacterial infections in children, including those affecting the respiratory tract and skin .
  • Prophylaxis : Clindamycin is also used as prophylactic treatment to prevent endocarditis in patients at risk, particularly before dental procedures .

Case Studies and Clinical Evidence

Several studies highlight the efficacy of this compound in various clinical scenarios:

  • Diabetic Foot Infections : A study comparing clindamycin with cephalexin showed similar rates of clinical cure (approximately 90%) in patients with non-limb-threatening diabetic foot infections. This evidence supports the use of clindamycin as a viable alternative in this patient population .
  • Chronic Sinusitis : Clindamycin has been evaluated as a treatment option for chronic sinusitis caused by anaerobic bacteria, demonstrating significant efficacy compared to other antibiotics .
  • Postoperative Infection Prevention : Research indicates that clindamycin administered perioperatively significantly reduces the rate of postoperative infections compared to placebo, highlighting its role in surgical prophylaxis .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • After administration, peak serum concentrations are reached within one hour.
  • Steady-state concentrations are achieved after multiple doses, indicating predictable absorption and bioavailability .

Safety Profile and Considerations

While Clindamycin is generally well-tolerated, there are notable safety considerations:

  • Clostridioides difficile Infection : The use of clindamycin has been associated with an increased risk of C. difficile-associated diarrhea, which can range from mild to severe colitis .
  • Allergic Reactions : Like other antibiotics, clindamycin can cause allergic reactions; thus, a thorough patient history should be taken before prescribing.

作用機序

Clindamycin 3-Palmitate Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides during translation . This action is similar to that of macrolide antibiotics. The molecular targets include the ribosomal RNA and associated proteins .

特性

CAS番号

30747-19-4

分子式

C₃₄H₆₃ClN₂O₆S ·HCl

分子量

663.393646

同義語

(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 3-Hexadecanoate Hydrochloride; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。